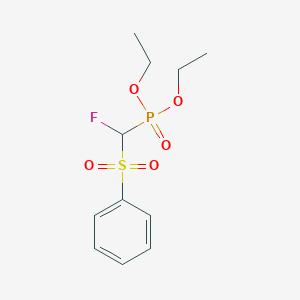

Diethyl fluoro(phenylsulfonyl)methylphosphonate

説明

BenchChem offers high-quality Diethyl fluoro(phenylsulfonyl)methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl fluoro(phenylsulfonyl)methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO5PS/c1-3-16-18(13,17-4-2)11(12)19(14,15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOWVYVTKZRXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)S(=O)(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474229 | |

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114968-97-7 | |

| Record name | Diethyl fluoro(phenylsulfonyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Fluoro(phenylsulfonyl)methylphosphonate: A Strategic Reagent for Fluorinated Olefin Synthesis

Abstract

Diethyl fluoro(phenylsulfonyl)methylphosphonate (CAS: 114968-97-7) represents a cornerstone reagent in the synthesis of fluorinated alkenes, specifically

Introduction: The Fluorine Imperative

In medicinal chemistry, the strategic incorporation of fluorine modulates pKa, lipophilicity, and metabolic stability. The monofluoroalkene moiety is a particularly valuable peptide bond isostere and a metabolic blocker. However, constructing tri-substituted fluoroalkenes with defined stereochemistry is synthetically challenging.

Diethyl fluoro(phenylsulfonyl)methylphosphonate addresses this challenge by serving as a dual-function reagent:

-

HWE Olefination: It reacts with aldehydes and ketones to form

-fluoro vinyl sulfones. -

Synthetic Divergence: The resulting sulfones are versatile intermediates that can be reductively desulfonylated to yield vinyl fluorides or used as Michael acceptors in complex scaffold synthesis.[1]

Reagent Profile & Preparation

| Property | Specification |

| IUPAC Name | Diethyl [fluoro(phenylsulfonyl)methyl]phosphonate |

| Structure | |

| CAS Number | 114968-97-7 |

| Molecular Weight | 310.28 g/mol |

| Physical State | White crystalline solid or colorless oil (depending on purity) |

| Acidity (pKa) | ~18–20 (estimated in DMSO, activated by sulfone/phosphonate) |

Synthesis of the Reagent

While commercially available, the reagent is frequently prepared in situ or isolated via the McCarthy protocol to ensure high purity.

-

Method: Base-induced coupling of fluoromethyl phenyl sulfone with diethyl chlorophosphate.[2]

-

Key Step: Deprotonation of PhSO

CH -

Alternative: Electrophilic fluorination of the non-fluorinated phosphonate sulfone using Selectfluor or NFSI, though this is less atom-economical for large scale.

Core Reactivity: The Fluoro-HWE Mechanism

The reagent operates via a modified Horner-Wadsworth-Emmons mechanism. Unlike standard HWE reagents that yield esters, the presence of the sulfone group stabilizes the carbanion but also influences the elimination pathway.

Mechanistic Pathway[6][7][8][9]

-

Deprotonation: Treatment with a strong base (LiHMDS) generates the

-fluoro carbanion. -

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde/ketone.

-

Oxaphosphetane Formation: A four-membered cyclic intermediate forms.

-

Elimination: Cycloreversion releases the phosphate salt and generates the fluoroalkene.

Stereoselectivity[1][5][9]

-

Aldehydes: Typically favor the (E)-isomer of the

-fluoro vinyl sulfone (thermodynamic control). -

Ketones: Often result in E/Z mixtures, though steric bulk on the ketone can enhance selectivity.

Figure 1: Mechanistic pathway for the synthesis of α-fluoro vinyl sulfones via HWE olefination.

Applications in Drug Synthesis[6][10][11][12]

A. Synthesis of Vinyl Fluorides (Reductive Desulfonylation)

The primary utility of this reagent in medicinal chemistry is the "two-step" synthesis of vinyl fluorides. Direct fluorination of alkenes is often non-selective; this method provides a regio-defined alternative.

-

Olefination: Synthesis of the

-fluoro vinyl sulfone. -

Desulfonylation: Removal of the phenylsulfonyl group using reductive conditions (e.g., Aluminum amalgam, Mg/MeOH, or Tributyltin hydride).

-

Note: The stereochemistry of the final vinyl fluoride depends heavily on the desulfonylation mechanism (radical vs. anionic).

-

B. Michael Acceptors

The

Experimental Protocol: Synthesis of (E)-1-Fluoro-2-phenylethenyl phenyl sulfone

Objective: To synthesize an

Materials

-

Diethyl fluoro(phenylsulfonyl)methylphosphonate (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)

-

Anhydrous THF (Tetrahydrofuran)

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add magnetic stir bar.[3]

-

Reagent Dissolution: Charge the flask with diethyl fluoro(phenylsulfonyl)methylphosphonate (310 mg, 1.0 mmol) and anhydrous THF (10 mL).

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

-

Critical Step: Add LiHMDS (1.1 mL, 1.1 mmol) dropwise over 5 minutes. The solution typically turns yellow/orange, indicating carbanion formation.

-

Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Addition of Electrophile: Add benzaldehyde (106 mg, 1.0 mmol) dropwise (neat or dissolved in minimal THF).

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

-

Monitoring: Check reaction progress via TLC (SiO

, EtOAc/Hexanes). The sulfone product is usually UV active.

-

-

Workup: Quench the reaction with saturated aqueous NH

Cl (5 mL). Dilute with water and extract with Ethyl Acetate (3 x 15 mL). -

Purification: Dry combined organics over MgSO

, filter, and concentrate. Purify via flash column chromatography (typically 10-20% EtOAc in Hexanes).

Expected Results

-

Yield: 75–90%

-

Selectivity: Predominantly (E)-isomer (

coupling constants in NMR will distinguish isomers;

Comparative Data: Substrate Scope

The following table summarizes typical yields and stereoselectivity when reacting this reagent with various carbonyls (based on McCarthy et al. and subsequent literature).

| Substrate Type | Example | Yield (%) | E:Z Ratio | Notes |

| Aryl Aldehyde | Benzaldehyde | 85-92 | >95:5 | High E-selectivity due to thermodynamic control. |

| Aliphatic Aldehyde | Octanal | 78-85 | ~90:10 | Slightly lower selectivity than aryl aldehydes. |

| Cyclic Ketone | Cyclohexanone | 70-80 | - | Forms tetrasubstituted alkene; yield is sterically dependent. |

| Acyclic Ketone | Acetophenone | 65-75 | ~1:1 | Low stereoselectivity without chiral ligands or specific conditions. |

Strategic Workflow: From Reagent to Drug Scaffold

The following diagram illustrates the strategic placement of this reagent in a drug discovery pipeline, specifically for generating vinyl fluoride bioisosteres.

Figure 2: Strategic workflow for utilizing diethyl fluoro(phenylsulfonyl)methylphosphonate in medicinal chemistry.

References

-

McCarthy, J. R., et al. (1991). "Stereospecific synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated sulfones." Journal of Organic Chemistry, 56(26), 7336–7340. Link

-

McCarthy, J. R., et al. (1995).[2] "Straightforward and Scalable Synthesis of Diethyl Fluoro-(phenylsulfonyl)methylphosphonate." Synthetic Communications, 25(22), 3583-3596. Link

-

Zajc, B. (2006). "Fluoro-Julia-Kocienski Olefination." Organic Letters, 8(25), 5857–5860. Link

-

PubChem. (n.d.). "Diethyl fluoro(phenylsulfonyl)methylphosphonate."[4][2] National Library of Medicine. Link

- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (General reference for sulfone chemistry).

Sources

An In-depth Technical Guide to the Chemical Stability of Alpha-Fluoro Sulfonyl Phosphonates

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-fluoro sulfonyl phosphonates represent a unique class of organophosphorus compounds with significant potential in medicinal chemistry, primarily as bioisosteres of phosphate groups in therapeutic agents. The incorporation of both a fluorine atom and a sulfonyl moiety at the alpha-carbon creates a complex electronic environment that profoundly influences the molecule's chemical stability. This guide provides a comprehensive analysis of the anticipated stability of these compounds, synthesizes the underlying chemical principles governing their reactivity, and presents a robust experimental framework for their systematic evaluation. We delve into the expected degradation pathways, including hydrolytic, oxidative, and thermal routes, and offer detailed, field-proven protocols for conducting forced degradation studies. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and development of drug candidates incorporating this novel pharmacophore.

Introduction: The Rationale for Alpha-Fluoro Sulfonyl Phosphonates in Drug Design

The phosphonate group is a well-established phosphate mimic in drug design, offering a non-hydrolyzable alternative to the native phosphate ester linkage. This substitution enhances metabolic stability, a crucial attribute for orally bioavailable drugs. Further refinement of this bioisosterism has led to the introduction of fluorine at the alpha-carbon (the carbon directly attached to the phosphorus atom). The high electronegativity of fluorine modulates the acidity (pKa) of the phosphonic acid, bringing it closer to that of natural phosphates and potentially improving target binding affinity.[1][2]

The addition of a sulfonyl group (-SO₂R) to this alpha-carbon introduces another powerful electron-withdrawing center. This dual substitution is anticipated to have significant, albeit complex, effects on the molecule's overall chemical stability. While the sulfonyl group is often employed as a leaving group in synthetic chemistry, its influence on the stability of the core C-P and C-F bonds in a final drug molecule is not well-documented.[3][4] This guide aims to bridge that knowledge gap by providing a theoretical framework and a practical, self-validating experimental protocol to rigorously assess the chemical stability of this promising, yet under-characterized, class of compounds.

Theoretical Underpinnings of Chemical Stability

The stability of an α-fluoro sulfonyl phosphonate is dictated by the interplay of its constituent functional groups. Understanding the likely points of failure is critical for designing robust molecules and predicting their shelf-life and in vivo fate.

The Phosphonate Ester Core: Susceptibility to Hydrolysis

Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions, proceeding via nucleophilic attack at the electrophilic phosphorus center.[5][6][7] The rate of this hydrolysis is influenced by steric and electronic factors of the groups attached to the phosphorus atom.[5]

-

Acid-Catalyzed Hydrolysis: Protonation of the phosphoryl oxygen increases the electrophilicity of the phosphorus, making it more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Direct attack of a hydroxide ion on the phosphorus center is the primary mechanism.

The Alpha-Carbon: A Center of Inductive Effects

The carbon atom bearing the fluorine, sulfonyl, and phosphonate groups is highly electron-deficient. This has several consequences:

-

P-C Bond Stability: The direct carbon-phosphorus bond is exceptionally strong and generally resistant to cleavage under typical physiological or formulation conditions.[8] However, the strong inductive pull from the adjacent fluorine and sulfonyl groups could potentially weaken this bond, although this is considered a less likely degradation pathway compared to ester hydrolysis.

-

C-F Bond Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry and is exceptionally resistant to both chemical and enzymatic cleavage.[9] Its degradation typically requires harsh conditions not relevant to pharmaceutical stability testing.[10]

-

C-S Bond Stability: The carbon-sulfonyl bond can be cleaved under specific reductive conditions, as demonstrated in synthetic procedures designed to remove the sulfonyl group.[3][4][11] However, under hydrolytic or mild oxidative stress, this bond is expected to be relatively stable.

Predicted Degradation Pathways

Based on first principles, the most probable degradation pathway for α-fluoro sulfonyl phosphonate esters under aqueous conditions is the sequential hydrolysis of the two phosphonate ester groups to yield the corresponding phosphonic acid. Cleavage of the P-C or C-S bonds would likely require more forcing conditions.

Caption: Predicted primary degradation pathway for α-fluoro sulfonyl phosphonates.

Experimental Design for Stability Assessment: A Self-Validating Protocol

A robust understanding of a compound's stability profile can only be achieved through rigorous experimental testing. The following section outlines a comprehensive forced degradation study protocol, designed to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on established ICH guidelines for stability testing.[12][13][14][15][16]

Prerequisite: Development of an Analytical Method

Before initiating stability studies, a reliable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, must be developed to separate the parent compound from potential degradants.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for pH control and MS compatibility) is typically effective.

-

Detection: Diode Array Detection (DAD) to obtain UV spectra for peak purity analysis and a Mass Spectrometer (MS) for identification of degradants.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate 5-20% degradation of the active pharmaceutical ingredient (API).[15][16] This level of degradation is sufficient to demonstrate the separation capability of the analytical method without generating secondary or irrelevant degradants.

Stock Solution Preparation: Prepare a stock solution of the α-fluoro sulfonyl phosphonate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).

-

Incubate at 60°C.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature (due to expected higher reactivity).

-

Withdraw samples at earlier time points (e.g., 0.5, 1, 2, 4, 8 hours).

-

Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

-

Incubate at room temperature, protected from light.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

-

-

Thermal Degradation:

-

Store the stock solution at 60°C in a temperature-controlled oven.

-

Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).

-

For solid-state thermal stability, store the neat compound under the same conditions.

-

-

Photostability:

-

Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze a control sample stored in the dark at the same temperature.

-

Caption: Experimental workflow for forced degradation studies.

Data Analysis and Interpretation

For each stress condition, the following should be evaluated:

-

Percent Degradation: Calculate the loss of the parent compound relative to a time-zero or unstressed control.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%.[16] This demonstrates that all significant degradants are being detected.

-

Peak Purity: Use DAD analysis to assess the spectral homogeneity of the parent peak in stressed samples.

-

Degradant Identification: Use MS data to propose structures for any observed degradation products. The primary expected degradants would be the mono- and di-acid forms of the phosphonate.

Data Presentation and Summary

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format for easy comparison.

Table 1: Summary of Forced Degradation Results for Compound XYZ

| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradant(s) (m/z) | Mass Balance (%) |

| 0.1 M HCl | 48 hours | 60°C | 15.2 | 283.1 (Monoester) | 99.1 |

| 0.1 M NaOH | 8 hours | RT | 18.5 | 283.1 (Monoester), 255.1 (Diacid) | 98.7 |

| 3% H₂O₂ | 24 hours | RT | 2.1 | Not Detected | 100.2 |

| Thermal (Solution) | 14 days | 60°C | 4.5 | 283.1 (Monoester) | 99.5 |

| Photolytic (ICH Q1B) | - | RT | <1.0 | Not Detected | 100.5 |

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Alpha-fluoro sulfonyl phosphonates are a compelling class of compounds for modern drug discovery. While theoretical considerations suggest that their primary liability will be the hydrolysis of the phosphonate esters, this must be confirmed through rigorous experimental investigation. The protocol outlined in this guide provides a comprehensive and self-validating framework for assessing the chemical stability of these molecules. By systematically subjecting them to hydrolytic, oxidative, thermal, and photolytic stress, researchers can develop stability-indicating methods, identify potential degradants, and build a robust data package to support their progression through the drug development pipeline. Future work should focus on establishing quantitative structure-stability relationships to guide the design of next-generation analogues with optimized stability profiles.

References

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Wnuk, S. F., Garcia, P. I., & Bergolla, L. A. (2002). Studies toward the Synthesis of R-Fluorinated Phosphonates via Tin-Mediated Cleavage of R-Fluoro-R-(pyrimidin-2-ylsulfonyl)alkyl. The Journal of Organic Chemistry, 67(9), 3065–3071. [Link]

-

Wnuk, S. F., Bergolla, L. A., & Garcia, P. I., Jr. (2002). Studies toward the synthesis of alpha-fluorinated phosphonates via tin-mediated cleavage of alpha-fluoro-alpha-(pyrimidin-2-ylsulfonyl)alkylphosphonates. Intramolecular cyclization of the alpha-phosphonyl radicals. The Journal of Organic Chemistry, 67(9), 3065–3071. [Link]

-

Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868–3935. [Link]

-

Berkowitz, D. B., Bose, M., Pfannenstiel, T. J., & Doukov, T. (2000). alpha-fluorinated phosphonates as substrate mimics for glucose 6-phosphate dehydrogenase: the CHF stereochemistry matters. The Journal of Organic Chemistry, 65(15), 4498–4508. [Link]

-

Wnuk, S. F., & Robins, M. J. (1991). Synthesis of 1-(2,3-dideoxy-2-fluoro-beta-D-erythro-pentofuranosyl)thymine (2'-fluoro-2',3'-dideoxythymidine) and related nucleosides from 2'-deoxy-2'-fluorouridine. The Journal of Organic Chemistry, 56(8), 2655–2664. [Link]

-

Bose, M. (2003). I. Synthesis and enzymatic evaluation of fluorinated phosphonate mimics of sugar phosphates. II. A new approach to catalyst screening. University of Nebraska - Lincoln. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [Link]

-

PubChem. (n.d.). Diethyl fluoro(phenylsulfonyl)methylphosphonate. Retrieved February 21, 2026, from [Link]

-

Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. Biochemistry (Moscow), 67(2), 184–195. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664. [Link]

-

Jones, A. D., & Lunte, C. E. (1993). Determination of sulfonylurea herbicides in water by high-performance liquid chromatography with UV detection after solid-phase extraction. Journal of Chromatography A, 642(1-2), 433–439. [Link]

-

Beier, P., Pastyříková, T., Pomeisl, K., & Kvíčala, J. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Chemistry – A European Journal, 20(5), 1453–1458. [Link]

-

Berkowitz, D. B., & Bose, M. (2001). A convergent triflate displacement approach to (alpha-monofluoroalkyl)phosphonates. Organic Letters, 3(13), 2009–2012. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 21, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

SGS. (2011). How to Approach a Forced Degradation Study. [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Wang, F., Wang, D., Mu, T., & Tang, X. (2020). Successive C–C bond cleavage, fluorination, trifluoromethylthio- and pentafluorophenylthiolation under metal-free conditions to provide compounds with dual fluoro-functionalization. Chemical Science, 11(29), 7648–7654. [Link]

-

Gautier, A., Garipova, G., Salcedo, C., Balieu, S., & Piettre, S. R. (2014). Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. Angewandte Chemie International Edition, 53(22), 5963–5967. [Link]

-

Burry, L. C., & Gilday, J. P. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]

-

Maganti, L., & Acevedo-Jake, A. M. (2023). Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Zhu, Z., & Shreeve, J. M. (2002). Reactions of Fluoroalkanesulfonyl Azides with Diethyl Phosphite, A New Method for the Synthesis of N-Fluoroalkanesulfonylphosphoramidatest. Journal of Fluorine Chemistry, 116(1), 63-66. [Link]

-

Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental Science & Technology, 31(9), 2445–2454. [Link]

-

Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 86(4), 1217–1225. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Sim, L. H., & Kass, S. R. (2021). Decomposition Kinetics of Perfluorinated Sulfonic Acids. ChemRxiv. [Link]

-

Bailey, R. R., & Harris, G. W. (2006). Structure and Stability of α-AlF3 Surfaces. The Journal of Physical Chemistry B, 110(3), 1231–1239. [Link]

-

Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

-

Knoevenagel, K., & Himmelreich, R. (1976). Degradation of compounds containing carbon atoms by photooxidation in the presence of water. Archives of Environmental Contamination and Toxicology, 4(3), 324–333. [Link]

-

Poniger, S., Greguric, I., & Pascali, G. (2018). Synthesis, Bioconjugation and Stability Studies of [18F]ethenesulfonyl Fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 827–835. [Link]

-

Narayanan, A., Jones, L. H. (2015). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 13(31), 8461-8469. [Link]

Sources

- 1. Synthesis of fluorinated acyclic nucleoside phosphonates with 5-azacytosine base moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "I. Synthesis and enzymatic evaluation of fluorinated phosphonate mimic" by Mohua Bose [digitalcommons.unl.edu]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. sgs.com [sgs.com]

Reagents for synthesis of alpha-fluoro vinyl sulfones

Technical Guide: Reagents for the Synthesis of -Fluoro Vinyl Sulfones

Executive Summary: The Pharmacophore

This structural motif is critical in the design of Targeted Covalent Inhibitors (TCIs) , particularly for cysteine proteases (e.g., Cathepsin B/L, Rhodesain). The fluorine atom can also act as a bioisostere for the peptide bond carbonyl oxygen, allowing for precise active-site fitting.

This guide moves beyond generic synthesis to focus on the three primary reagent classes used to construct the

-

Fluorinated Phosphonates (Horner-Wadsworth-Emmons).

-

Sodium Sulfinates (Nucleophilic Vinylic Substitution).

- -Fluoro Sulfones (Aldol-Elimination).

Reagent Class I: Fluorinated Phosphonates (HWE Route)

The Horner-Wadsworth-Emmons (HWE) reaction is the "Gold Standard" for synthesizing

The Core Reagent

Diethyl (fluoro(phenylsulfonyl)methyl)phosphonate

-

CAS: 106127-46-8

-

Role: Provides the Carbon-Fluorine-Sulfone building block in a single step.

Mechanism of Action

The reaction proceeds via the formation of a stabilized carbanion. The presence of the sulfonyl group adjacent to the carbanion significantly acidifies the

Figure 1: HWE Pathway. The sulfonyl and phosphoryl groups stabilize the carbanion, driving the reaction toward the (E)-isomer.

Validated Protocol (McCarthy Method)

Reference: McCarthy, J. R., et al. J. Am. Chem. Soc. 1985.

Reagents:

-

Diethyl (fluoro(phenylsulfonyl)methyl)phosphonate (1.0 equiv)

-

Aldehyde substrate (1.0 equiv)

-

LiHMDS (1.1 equiv, 1.0 M in THF)

-

Dry THF (Anhydrous)

Step-by-Step:

-

Activation: Dissolve the phosphonate reagent in anhydrous THF under Argon. Cool to -78°C.

-

Deprotonation: Add LiHMDS dropwise. The solution typically turns yellow, indicating carbanion formation. Stir for 30 mins at -78°C.

-

Addition: Add the aldehyde (dissolved in minimal THF) slowly to the carbanion solution.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Purification: Silica gel chromatography.

Critical Insight: The steric bulk of the phenylsulfonyl group strongly favors the formation of the (

Reagent Class II: Sodium Sulfinates (The "Green" Coupling)

For substrates sensitive to strong bases (required in HWE), the defluorinative coupling of sodium sulfinates with gem-difluoroalkenes is the superior choice. This method utilizes Nucleophilic Vinylic Substitution (

The Core Reagents

-

Sodium Benzenesulfinate (or alkyl sulfinate derivatives).

-

gem-Difluoroalkene (Precursor derived from aldehyde + difluoromethyl triphenylphosphonium bromide).

Mechanism of Action

This reaction is mechanistically distinct. It involves the attack of the sulfinate anion on the gem-difluoroalkene, followed by the elimination of a fluoride ion.

Figure 2: Nucleophilic Vinylic Substitution (

Validated Protocol (Transition-Metal Free)

Reference: Anbarasan, P., et al. Angew. Chem. Int. Ed. 2015.

Reagents:

-

gem-Difluoroalkene (1.0 equiv)

-

Sodium sulfinate (1.5 equiv)

-

Solvent: DMSO or DMF (Polar aprotic is essential)

-

Temperature: 80-100°C

Step-by-Step:

-

Preparation: Dissolve the gem-difluoroalkene and sodium sulfinate in DMSO.

-

Reaction: Heat the mixture to 100°C in a sealed tube for 12-24 hours.

-

Workup: Dilute with water (reaction is often homogeneous; water precipitates the organic product or allows extraction). Extract with ether/EtOAc.

-

Note: This method is highly regioselective for the

-fluoro vinyl sulfone (fluorine and sulfone on the same carbon) due to the stabilization of the intermediate carbanion by the sulfone group.

Reagent Class III: Fluoromethyl Sulfones (Aldol-Elimination)

This is the classical "two-step" approach. While less convergent than HWE, it allows for the isolation of the

The Core Reagent

Fluoromethyl Phenyl Sulfone (

-

Synthesis: Prepared by electrophilic fluorination of methyl phenyl sulfone using NFSI or Selectfluor.

Protocol (Two-Step)

-

Aldol Addition:

-

Deprotonate

with -

Add Aldehyde (

). -

Isolate

-hydroxy sulfone:

-

-

Elimination (Dehydration):

Disadvantage: The elimination step often yields mixtures of

Comparative Selection Matrix

| Feature | HWE Route (Phosphonates) | Aldol-Elimination | |

| Primary Reagent | Diethyl(fluoro(phenylsulfonyl)methyl)phosphonate | Sodium Sulfinate + gem-Difluoroalkene | Fluoromethyl Phenyl Sulfone |

| Step Count | 1 (Convergent) | 1 (from alkene) | 2 (Stepwise) |

| Stereoselectivity | High ( | Moderate to High ( | Low (Mixture) |

| Base Requirement | Strong (LiHMDS/NaH) | None (Neutral/Basic salt) | Strong ( |

| Substrate Scope | Aldehydes | gem-Difluoroalkenes | Aldehydes |

| Best For... | Standard Synthesis | Base-Sensitive Substrates | Mechanistic Studies |

Troubleshooting & Stability

-

Regiochemistry Confirmation: Always verify the position of the fluorine using

NMR. -

Michael Acceptor Reactivity: These compounds are potent electrophiles. Avoid using nucleophilic solvents (thiols, primary amines) during purification, as they will add to the double bond.

-

HWE Temperature: If the HWE reaction yields low conversion, warm to room temperature, but be aware that

-isomer content may increase.

References

-

Synthesis of Fluoroolefins via Julia-Kocienski Olefination. National Institutes of Health (PMC). [Link]

-

Highly E-Selective Synthesis of

-Fluoro- -

Horner-Wadsworth-Emmons Reaction as a Tool in the Synthesis of Fluoro-containing Compounds. Royal Society of Chemistry (Org. Biomol. Chem). [Link]

-

Fluorovinylsulfones as Potent Covalent Reversible Inhibitors of Rhodesain. Journal of Medicinal Chemistry. [Link]

-

Stereoselective Synthesis of Fluorinated Vinyl Sulfones. Zajc, B. et al. (Tetrahedron). [Link][2][4][5][6][7]

Sources

- 1. Julia olefination - Wikipedia [en.wikipedia.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Regioselective Synthesis of (E)-β-Fluorovinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Diethyl Fluoro(phenylsulfonyl)methylphosphonate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Diethyl Fluoro(phenylsulfonyl)methylphosphonate, a pivotal reagent in modern organic synthesis, particularly for the stereoselective formation of vinyl fluorides. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the compound's properties, synthesis, and applications, grounded in mechanistic insights and practical, field-tested protocols.

Core Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of Diethyl Fluoro(phenylsulfonyl)methylphosphonate is the first step towards its effective application. These parameters govern its behavior in solution, its reactivity, and its handling requirements.

| Property | Value | Source |

| Molecular Weight | 310.28 g/mol | [1] |

| Molecular Formula | C₁₁H₁₆FO₅PS | [1] |

| IUPAC Name | [diethoxyphosphoryl(fluoro)methyl]sulfonylbenzene | [1] |

| CAS Number | 114968-97-7 | [1] |

| Density | Data not available | |

| Melting Point | 63-64 °C | [2] |

Synthesis of Diethyl Fluoro(phenylsulfonyl)methylphosphonate: A Scalable and Efficient Protocol

The synthesis of Diethyl Fluoro(phenylsulfonyl)methylphosphonate is critical for its application. While several methods exist, a base-induced coupling of fluoromethyl phenyl sulfone and diethyl chlorophosphate has been demonstrated to be a superior method in terms of yield, safety, and scalability.[2]

Rationale Behind the Synthetic Strategy

The chosen synthetic route is predicated on the generation of a carbanion from fluoromethyl phenyl sulfone, which then acts as a nucleophile, attacking the electrophilic phosphorus center of diethyl chlorophosphate. The use of a strong, non-nucleophilic base like butyllithium is crucial for the efficient deprotonation of the fluoromethyl phenyl sulfone at low temperatures, minimizing side reactions. The subsequent aqueous workup and crystallization provide a high-purity product. This method avoids the use of hazardous and expensive electrophilic fluorinating reagents that were employed in earlier synthetic approaches.[2]

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of Diethyl Fluoro(phenylsulfonyl)methylphosphonate.

Detailed Step-by-Step Methodology

This protocol is adapted from a validated and scalable procedure.[2]

Materials:

-

Fluoromethyl phenyl sulfone

-

Diethyl chlorophosphate (distilled)

-

Tetrahydrofuran (THF), dried over 4Å molecular sieves

-

Butyllithium (1.6M solution in THF)

-

Aqueous ammonium chloride solution

-

Ethyl acetate

-

Magnesium sulfate

-

Toluene

-

Heptane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve fluoromethyl phenyl sulfone (1.0 eq) and distilled diethyl chlorophosphate (1.2 eq) in anhydrous tetrahydrofuran at room temperature.

-

Cooling: Cool the resulting solution to an internal temperature of -75 °C using an external dry ice/isopropanol bath.

-

Addition of Base: Slowly add butyllithium (1.34 eq) to the chilled reaction mixture over a period of 6 hours. It is critical to maintain the internal temperature below -66 °C during this addition to ensure selectivity and minimize degradation.

-

Quenching: After the addition is complete, quench the reaction by transferring the mixture to a well-stirred solution of ammonium chloride in water.

-

Extraction: Stir the quenched mixture for 30 minutes, then allow the phases to separate. Extract the aqueous phase with ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry them over magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Crystallization: Dissolve the crude product in a 2:1 mixture of toluene and heptane. Cool the solution to 10 °C and seed with a few crystals of pure product to induce crystallization. Slowly cool the mixture to -20 °C and stir for an additional two hours to complete the crystallization process.

-

Isolation and Drying: Isolate the crystalline solid by vacuum filtration and wash the filter cake with a cold mixture of toluene and heptane. Dry the resulting white solid under a stream of nitrogen to a constant weight to yield pure Diethyl fluoro(phenylsulfonyl)methylphosphonate.

Applications in Drug Development and Organic Synthesis

The primary utility of Diethyl Fluoro(phenylsulfonyl)methylphosphonate lies in its role as a key reagent for the stereospecific synthesis of terminal vinyl fluorides via the Horner-Wadsworth-Emmons reaction.[2] This transformation is of significant interest to the pharmaceutical industry, as the introduction of a fluorine atom can profoundly alter the biological activity, metabolic stability, and pharmacokinetic properties of a drug candidate.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds via the deprotonation of Diethyl Fluoro(phenylsulfonyl)methylphosphonate to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of diethyl phosphate and the phenylsulfonyl group yields the desired vinyl fluoride. The stereochemical outcome of the reaction can often be controlled to favor the formation of either the (E)- or (Z)-isomer.

Case Study: Synthesis of an Antitumor Agent

A notable application of this reagent is in the synthesis of (E)-2'-deoxy-2'-(fluoromethylene)cytidine, a mechanism-based inhibitor of ribonucleotide diphosphate reductase with potential as an antitumor agent.[2] The use of isolated Diethyl Fluoro(phenylsulfonyl)methylphosphonate was instrumental in optimizing the Horner-Emmons synthesis of this key intermediate.

Safety and Handling

Diethyl Fluoro(phenylsulfonyl)methylphosphonate is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, it is essential to use this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Diethyl Fluoro(phenylsulfonyl)methylphosphonate is a valuable and versatile reagent for the synthesis of fluorinated organic molecules. Its efficient and scalable synthesis, coupled with its utility in the stereoselective formation of vinyl fluorides, makes it an indispensable tool for researchers and scientists in both academic and industrial settings, particularly in the field of drug development. A thorough understanding of its properties, synthesis, and handling is paramount to its safe and effective use in the laboratory.

References

-

PubChem. Diethyl fluoro(phenylsulfonyl)methylphosphonate. National Center for Biotechnology Information. [Link]

-

Appell, R. B. (1995). Straightforward and Scalable Synthesis of Diethyl Fluoro-(phenylsulfonyl)methylphosphonate. Synthetic Communications, 25(22), 3583-3588. [Link]

Sources

Beyond the SDS: A Technical Risk Management Guide for Fluorinated Phosphonates

Executive Summary

Fluorinated phosphonate (FP) reagents—ranging from the reference toxicant Diisopropyl fluorophosphate (DFP) to complex Activity-Based Probes (e.g., FP-Biotin, FP-Rhodamine)—represent a unique intersection of high utility and extreme hazard. These compounds are not merely "toxic"; they are mechanistic mimics of G-series nerve agents (e.g., Sarin, Soman).

This guide serves as an operational overlay to the standard 16-section Safety Data Sheet (SDS). It translates regulatory hazard statements into field-proven biological safety protocols for researchers utilizing ABPP technologies.

Critical Hazard Profile:

-

Acute Toxicity: Extreme (Dermal, Inhalation, Oral).

-

Mechanism: Irreversible phosphorylation of catalytic serine residues (AChE inhibition).

-

Delayed Effects: Organophosphate-Induced Delayed Neuropathy (OPIDN).

-

Reactivity: Moisture sensitive; hydrolysis releases Hydrogen Fluoride (HF).

Part 1: The Molecular Basis of Hazard

To handle these reagents safely, one must understand the causality of their toxicity. The utility of FP probes in proteomics—their ability to covalently bind active serine hydrolases—is identical to their mechanism of toxicity in the human nervous system.

Mechanism of Action: The "Suicide" Inhibition

The phosphorus-fluorine (P-F) bond is highly electrophilic. When an FP reagent enters a biological system, it targets the nucleophilic hydroxyl group of serine residues within the enzyme's active site.

-

The Target: Acetylcholinesterase (AChE) in the nervous system; Serine Hydrolases in proteomic assays.

-

The Leaving Group: Fluoride (F⁻).

-

The Result: A stable phosphoryl-enzyme adduct that renders the enzyme permanently inactive ("aged").

Visualization: Reaction Pathway

The following diagram illustrates the irreversible inhibition mechanism that dictates both the scientific utility and the safety risk.

Figure 1: Mechanism of Serine Hydrolase Inhibition by Fluorophosphonates. The release of HF and the formation of the stable adduct underpin the dual chemical/biological hazard.

Part 2: Decoding the SDS – Critical Sections

Standard SDS documents for FP reagents (often based on DFP CAS: 55-91-4) contain generic warnings. Below is the technical interpretation required for high-containment research.

Table 1: SDS Risk Interpretation

| SDS Section | Standard Statement | Technical Interpretation for Researchers |

| Section 2: Hazards | "Fatal if swallowed, in contact with skin, or inhaled." | Skin Permeability: These compounds are lipophilic. They pass through standard nitrile gloves rapidly. Death can occur from <5mg/kg exposure. |

| Section 4: First Aid | "Administer Atropine if symptoms occur." | Antidote Protocol: Labs must have an established medical liaison. Atropine blocks muscarinic receptors; Pralidoxime (2-PAM) is required to reactivate the enzyme before aging occurs. |

| Section 10: Stability | "Moisture sensitive.[1] Decomposes to form HF." | Storage Integrity: Store at -80°C under argon/nitrogen. If the septum is punctured, the reagent degrades into HF and alkyl phosphates, becoming both corrosive and inactive. |

| Section 11: Tox | "Cholinesterase Inhibitor."[2] | The "Cholinergic Crisis": Symptoms include miosis (pinpoint pupils), salivation, lacrimation, urination, and respiratory paralysis (SLUDGE syndrome). |

Part 3: Operational Safety Protocol (The "How-To")

This protocol utilizes a "Zero-Contact" philosophy.

Engineering Controls

-

Primary Barrier: All weighing and dilution must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

-

Secondary Containment: Perform all work within a plastic tray lined with absorbent pads to contain spills.

-

Deactivation Station: A beaker of 10% Bleach (Sodium Hypochlorite) or 1M NaOH must be present in the hood before opening the vial.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (Face shield recommended for stock preparations).

-

Hands: Double gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for stock handling.

-

Protocol: Change outer gloves immediately if a splash occurs or every 30 minutes.

-

-

Body: Lab coat (buttoned) + Chemical resistant apron.

Workflow Visualization: The Hierarchy of Controls

Figure 2: Operational Safety Workflow for handling high-potency fluorophosphonates.

Part 4: Emergency Response & Deactivation

Chemical Deactivation (Neutralization)

Organophosphates are susceptible to alkaline hydrolysis and oxidation.

-

The Solution: 10% Sodium Hypochlorite (Bleach) OR 1N Sodium Hydroxide (NaOH).

-

The Reaction:

-

Protocol:

-

Collect all solid waste (tips, tubes) in a dedicated container.

-

Submerge completely in the deactivation solution.

-

Allow to sit for 24 hours in the fume hood before disposal as hazardous chemical waste.

-

Exposure Response

-

Skin Contact:

-

Eye Contact:

-

Flush for 15 minutes.

-

Do not use neutralization agents in the eye.

-

References

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5936, Diisopropyl fluorophosphate. Link

-

Centers for Disease Control and Prevention (CDC). (2011). Emergency Response Safety and Health Database: Sarin (GB).[5] (Used for comparative toxicity mechanism). Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: Diisopropyl fluorophosphate. Link

-

Liu, Y., et al. (1999).[6] Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. Link

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Diisopropyl Fluorophosphate | C6H14FO3P | CID 5936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Sarin - Wikipedia [en.wikipedia.org]

- 6. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of diethyl fluoro(phenylsulfonyl)methylphosphonate

The "McCarthy-Phos" Reagent: Sourcing, Validation, and Application in Vinyl Fluoride Synthesis

Executive Summary: The Fluorine Effect

In modern drug discovery, the strategic introduction of fluorine atoms is a proven method to modulate pKa, enhance metabolic stability, and improve lipophilicity (LogP). Diethyl fluoro(phenylsulfonyl)methylphosphonate (CAS 114968-97-7 ) is a specialized Horner-Wadsworth-Emmons (HWE) reagent designed for the precise construction of terminal vinyl fluorides and

Unlike electrophilic fluorinating agents (e.g., Selectfluor) that replace protons with fluorine, this reagent builds the carbon skeleton concomitantly with fluorination. This "building block" approach offers superior regiocontrol, making it indispensable for synthesizing mechanism-based enzyme inhibitors and nucleoside analogs.

Critical Warning: This reagent is frequently confused with its non-fluorinated precursor, Diethyl [(phenylsulfonyl)methyl]phosphonate (CAS 56069-39-7). Sourcing errors here will result in non-fluorinated olefin products.

Chemical Profile & Identity

To ensure supply chain integrity, verify the following identifiers against your Certificate of Analysis (CoA).

| Property | Specification |

| Chemical Name | Diethyl [fluoro(phenylsulfonyl)methyl]phosphonate |

| Common Aliases | McCarthy Reagent; Fluoromethyl phenyl sulfone phosphonate |

| CAS Number | 114968-97-7 (Target) |

| CAS (Non-Fluoro Precursor) | 56069-39-7 (Do NOT Purchase) |

| Molecular Formula | |

| Molecular Weight | 310.28 g/mol |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water |

Commercial Sourcing Landscape

The market for this reagent is bifurcated between catalog suppliers (high cost, immediate availability) and bulk synthesis houses (lead time required).

Tier 1: Validated Catalog Suppliers (Discovery Scale)

Best for: Medicinal chemistry hits, <10g requirements, rapid iteration.

-

Sigma-Aldrich (Merck)

-

Catalog Status: Listed as "Diethyl [(benzenesulfonyl)(fluoro)methyl]phosphonate".[1]

-

Purity: Typically

97%. -

Risk: High probability of stock-outs due to niche demand.

-

Link: (Note: Verify CAS 114968-97-7 explicitly)

-

-

Dayang Chem (Hangzhou)

-

Catalog Status: Specialist in organophosphorus and fluorine chemistry.

-

Scale: Gram to Kilogram.

-

Link:

-

-

Specialty Fluorine Houses (Fluorochem / Apollo Scientific)

-

Note: These suppliers often list the non-fluoro precursor (CAS 56069-39-7). You must specifically request the fluoro-derivative . If unavailable, they offer custom fluorination services.

-

Tier 2: Procurement Strategy & Decision Matrix

The "Make vs. Buy" decision is critical. The reagent is stable but expensive. If your project requires >50g, in situ generation is often more cost-effective than purchasing the isolated reagent.

Figure 1: Strategic decision matrix for sourcing Diethyl fluoro(phenylsulfonyl)methylphosphonate based on scale and internal capability.

Technical Application: The "McCarthy-Phos" Protocol

This reagent functions via a modified Horner-Wadsworth-Emmons (HWE) mechanism. The presence of the phenylsulfonyl group (

Mechanism of Action[4][5]

-

Deprotonation: The acidic proton (

to P and S) is removed by a base (LHMDS or NaH). -

Attack: The carbanion attacks the aldehyde/ketone.

-

Elimination: The phosphate group is eliminated to form the alkene.

Figure 2: Mechanistic pathway from reagent to vinyl fluoride via the sulfone intermediate.

Standard Operating Procedure (SOP) for Olefination

Reference Grounding: Adapted from McCarthy et al. (J. Org. Chem.) and recent process chemistry optimizations.

Reagents:

-

Diethyl fluoro(phenylsulfonyl)methylphosphonate (1.0 equiv)[1]

-

LHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1M in THF)

-

Aldehyde substrate (0.9 equiv)

-

Anhydrous THF

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the phosphonate reagent in anhydrous THF (0.2 M concentration) and cool to -78°C .

-

Deprotonation: Add LHMDS dropwise over 10 minutes. The solution typically turns yellow/orange, indicating carbanion formation. Stir for 30 minutes at -78°C.

-

Addition: Add the aldehyde (dissolved in minimal THF) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Note: Warming is crucial for the elimination step (HWE) to occur.

-

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

. -

Purification: Flash chromatography. The product is the

-fluoro vinyl sulfone .

To obtain the Vinyl Fluoride:

Perform reductive desulfonylation using Sodium Amalgam (Na/Hg) buffered with

Quality Control & Validation

Trust but verify. Commercial batches of this reagent can degrade if stored improperly (hygroscopic).

Analytical Checkpoints

-

NMR (Essential):

-

Expected Signal: A doublet (coupling with

) around -190 to -210 ppm (depending on solvent). -

Impurity Flag: A singlet at -210 ppm often indicates hydrolysis or loss of the phosphonate group.

-

-

NMR:

-

Expected Signal:

~ 10-15 ppm (diethyl phosphonate range). -

Impurity Flag: Signal near 0 ppm indicates phosphoric acid (hydrolysis product).

-

Storage

-

Temp: -20°C (Freezer).

-

Atmosphere: Store under Argon/Nitrogen.

-

Stability: Stable for 12 months if kept dry. Moisture leads to hydrolysis of the ethyl esters.

References

-

PubChem. Diethyl fluoro(phenylsulfonyl)methylphosphonate Compound Summary. National Library of Medicine. Available at: [Link]

-

McCarthy, J. R., et al. Stereospecific Synthesis of Terminal Vinyl Fluorides. Journal of the American Chemical Society / J. Org. Chem. (Seminal work on the reagent class).[2]

- Appell, R. B., et al.Straightforward and Scalable Synthesis of Diethyl Fluoro-(phenylsulfonyl)methylphosphonate. Synthetic Communications, 1995.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-aryl-1-fluoroethenes using Horner-Wadsworth-Emmons Reagents

Introduction: The Significance of 1-aryl-1-fluoroethenes in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making fluorinated motifs highly sought after in the development of novel therapeutics.[1][4] Among the various fluorinated structures, 1-aryl-1-fluoroethenes serve as critical building blocks and pharmacophores in a range of biologically active compounds, including kinase inhibitors and antibacterial agents.[5][6]

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and versatile tool for the stereoselective synthesis of alkenes.[7][8][9] Its advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, make it a preferred method in many synthetic campaigns.[7][9][10] This application note provides a detailed protocol for the synthesis of 1-aryl-1-fluoroethenes via the HWE reaction, leveraging specialized α-fluoro-substituted phosphonate reagents. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss the expected scope and outcomes for researchers in drug development and organic synthesis.

Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction for Fluoro-olefination

The HWE reaction proceeds through the nucleophilic addition of a phosphonate-stabilized carbanion to a carbonyl compound, typically an aldehyde or ketone, to form an intermediate oxaphosphetane.[7][8][11] This intermediate then collapses to yield the desired alkene and a water-soluble phosphate byproduct.

The stereochemical outcome of the HWE reaction is a key consideration. While the classical HWE reaction generally favors the formation of (E)-alkenes, modifications have been developed to achieve high (Z)-selectivity.[8][11][12] The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in the presence of a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6, to kinetically favor the formation of the (Z)-isomer.[8][10][12][13][14]

For the synthesis of 1-aryl-1-fluoroethenes, an α-fluoro-substituted phosphonate reagent is required. The reaction mechanism, illustrated below, follows the general HWE pathway:

-

Deprotonation: A suitable base abstracts the acidic proton alpha to both the fluorine and the phosphonate group, generating a highly nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aryl aldehyde.

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, yielding the 1-aryl-1-fluoroethene and a dialkyl phosphate salt.

The stereoselectivity of this specific transformation can be influenced by the choice of base, solvent, and the electronic nature of the phosphonate ester groups.

Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction for Fluoro-olefination.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-phenylacrylate

This protocol details a representative synthesis of a 1-aryl-1-fluoroethene using ethyl 2-fluoro-2-(diethylphosphono)acetate and benzaldehyde.

Materials:

-

Ethyl 2-fluoro-2-(diethylphosphono)acetate

-

Benzaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Preparation of the Reaction Vessel: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

-

Dispensing the Base: Under a positive pressure of inert gas, sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, of a 60% dispersion in mineral oil) is carefully weighed and transferred to the reaction flask. The mineral oil is removed by washing the NaH three times with anhydrous hexanes (3 x 5 mL) under an inert atmosphere, with the hexanes being carefully removed via cannula after each wash.

-

Addition of Solvent and HWE Reagent: Anhydrous THF (20 mL) is added to the flask via syringe, and the suspension is cooled to 0 °C in an ice bath. Ethyl 2-fluoro-2-(diethylphosphono)acetate (2.44 g, 10.0 mmol, 1.0 equiv) is then added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Addition of the Aldehyde: Benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Workup and Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2-fluoro-3-phenylacrylate.

Caption: Step-by-step experimental workflow for the synthesis of 1-aryl-1-fluoroethenes.

Substrate Scope and Expected Yields

The described protocol is generally applicable to a wide range of substituted aryl aldehydes. The electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde may increase its reactivity, potentially leading to faster reaction times and higher yields. Conversely, sterically hindered aldehydes may require longer reaction times or slightly elevated temperatures to achieve complete conversion.

| Entry | Aryl Aldehyde (ArCHO) | Product | Expected Yield (%) |

| 1 | Benzaldehyde | Ethyl 2-fluoro-3-phenylacrylate | 85-95 |

| 2 | 4-Methoxybenzaldehyde | Ethyl 2-fluoro-3-(4-methoxyphenyl)acrylate | 80-90 |

| 3 | 4-Nitrobenzaldehyde | Ethyl 2-fluoro-3-(4-nitrophenyl)acrylate | 90-98 |

| 4 | 4-Chlorobenzaldehyde | Ethyl 2-fluoro-3-(4-chlorophenyl)acrylate | 82-92 |

| 5 | 2-Naphthaldehyde | Ethyl 2-fluoro-3-(naphthalen-2-yl)acrylate | 75-85 |

| 6 | 3-Pyridinecarboxaldehyde | Ethyl 2-fluoro-3-(pyridin-3-yl)acrylate | 70-80 |

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, ensure that all reagents and solvents are strictly anhydrous. The phosphonate carbanion is highly basic and will be quenched by water. Incomplete deprotonation can also be a cause; consider using a freshly opened container of NaH or titrating the base before use.

-

Incomplete Reaction: For less reactive aldehydes, increasing the reaction temperature to 40-50 °C or using a stronger base such as potassium tert-butoxide may be beneficial.

-

Stereoselectivity Issues: To enhance (Z)-selectivity, the Still-Gennari conditions (KHMDS, 18-crown-6, THF, -78 °C) should be employed with a phosphonate bearing electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) phosphonates.[8][10][14]

Conclusion

The Horner-Wadsworth-Emmons reaction provides a reliable and efficient method for the synthesis of 1-aryl-1-fluoroethenes, which are valuable intermediates in drug discovery and development. By utilizing α-fluoro-substituted phosphonate reagents, researchers can access a diverse range of these important compounds. The protocol outlined in this application note is robust and can be adapted to various substituted aryl aldehydes. Understanding the underlying mechanism and key reaction parameters will enable scientists to successfully implement and optimize this powerful synthetic transformation in their research endeavors.

References

- Horner-Wadsworth-Emmons Reaction - YouTube. (2021, December 18).

- Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. (2024, August 6).

- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056.

- Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes. (2013, December 15). Journal of Biotechnology, 168(4), 484-493.

- Still–Gennari Olefination and its Applications in Organic Synthesis - ResearchGate. (n.d.).

- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.

- Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).

- (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (n.d.). Arkivoc, 2004(5), 133-142.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.).

- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056.

- Remote Fluorination of α,β-Unsaturated Carbonyls via Silyl Dienol Ethers - ChemRxiv. (n.d.).

- Expedient Synthesis of α-Substituted Fluoroethenes - PMC. (2012, February 20).

- Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. (2025, August 6). Journal of Fluorine Chemistry, 126(8), 1145-1149.

- Still–Gennari Olefination and its Applications in Organic Synthesis. (2020, March 12).

- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF - ResearchGate. (n.d.).

- Current and emerging applications of fluorine in medicinal chemistry - ResearchGate. (n.d.).

- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056.

- A new synthesis of α-fluoro-α,β-unsaturated ketones and esters based on organoselenium methodology - Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.).

- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.).

- [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed. (2000, May 15).

- meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC. (n.d.).

- Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (n.d.).

- HWE reaction protocols frequently found in the literature. | Download Table - ResearchGate. (n.d.).

- The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.).

- Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing). (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expedient Synthesis of α-Substituted Fluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Using DBU vs LHMDS with diethyl fluoro(phenylsulfonyl)methylphosphonate

Application Note: Optimizing

Executive Summary

The reagent diethyl fluoro(phenylsulfonyl)methylphosphonate (1) is a specialized fluorinating building block used to synthesize

This guide contrasts two distinct activation protocols:

-

Kinetic Control (LHMDS): Traditional cryogenic lithiation, offering high reactivity but requiring strict anhydrous conditions.[1]

-

Thermodynamic/Mild Control (DBU/LiCl): A modified Masamune-Roush protocol that operates at room temperature, offering operational simplicity and often superior

-selectivity.

Mechanistic Insight & Base Selection

The choice between DBU and LHMDS is not merely operational; it dictates the reaction pathway and the stereochemical outcome (

The Chemical Challenge

The proton

-

Reagent Structure:

-

Target Transformation: Condensation with aldehydes (

) to form

Pathway Analysis

-

LHMDS (Lithium Hexamethyldisilazide):

-

Mechanism: Forms a tight ion pair (Lithium enolate).[1] The lithium cation (

) coordinates with the phosphonate oxygen and the aldehyde carbonyl, forming a rigid "closed" transition state (aldol-type). -

Outcome: Fast reaction at -78°C. However, the stable lithium chelate can sometimes prevent the elimination step (formation of the alkene) at low temperatures, requiring warming.[1] It often yields variable

mixtures depending on the warming rate.[1]

-

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + LiCl:

-

Mechanism: DBU deprotonates the reagent to form a "naked" or loosely associated anion. The addition of Lithium Chloride (LiCl) is critical (Masamune-Roush conditions);

increases the acidity of the phosphonate and stabilizes the betaine intermediate, facilitating the elimination step. -

Outcome: Operates at

. The conditions favor thermodynamic equilibration, typically enhancing selectivity for the (E)-isomer (trans-isomer).

-

Figure 1: Mechanistic divergence between Kinetic (LHMDS) and Thermodynamic (DBU) pathways.

Comparative Analysis: DBU vs. LHMDS

| Feature | Method A: LHMDS | Method B: DBU (+ LiCl) |

| Primary Control | Kinetic (Rate driven) | Thermodynamic (Stability driven) |

| Temperature | -78°C to RT | 0°C to RT |

| Solvent | Anhydrous THF (Strict) | MeCN or THF (Dry) |

| Stereoselectivity | Variable ( | High (E)-Selectivity |

| Substrate Tolerance | Low (Base sensitive groups risk epimerization) | High (Tolerates esters, lactones, silyl ethers) |

| Operational Difficulty | High (Cryogenic, inert atmosphere) | Low (Standard benchtop inert) |

| Scale-up Suitability | Challenging (Cooling costs) | Excellent |

Detailed Experimental Protocols

Protocol A: Kinetic Olefination (LHMDS)

Best for: Unhindered aldehydes where maximum conversion is required regardless of stereochemistry.

Reagents:

-

Diethyl fluoro(phenylsulfonyl)methylphosphonate (1.1 equiv)[1]

-

LHMDS (1.2 equiv, 1.0 M in THF)[1]

-

Anhydrous THF (

concentration relative to aldehyde)[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the phosphonate reagent and anhydrous THF.

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add LHMDS dropwise over 10 minutes. The solution typically turns yellow/orange.

-

Aging: Stir at -78°C for 30 minutes to ensure complete formation of the lithiated species.

-

Addition: Add the aldehyde (neat or dissolved in minimal THF) dropwise to the cold solution.

-

Reaction: Stir at -78°C for 1 hour.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature naturally. Critical: The elimination of the phosphate group often occurs during this warming phase. Stir at RT for 2–4 hours.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc (

Protocol B: Masamune-Roush Olefination (DBU/LiCl)

Best for: Complex substrates, scale-up, and maximizing (E)-selectivity.[1]

Reagents:

-

Diethyl fluoro(phenylsulfonyl)methylphosphonate (1.2 equiv)[1]

-

LiCl (anhydrous, 1.5 equiv)[1]

-

DBU (1.2 equiv)[1]

-

Acetonitrile (MeCN) or THF (dry)[1]

Step-by-Step:

-

Preparation: Ensure LiCl is dry. (Flame-dry LiCl in the flask under vacuum before adding solvent if using hygroscopic stock).

-

Mixing: Suspend LiCl and the phosphonate reagent in MeCN at room temperature.

-

Base Addition: Cool the mixture to 0°C (ice bath). Add DBU dropwise. Stir for 15 minutes. The mixture may become homogeneous or slightly cloudy.

-

Substrate Addition: Add the aldehyde dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. (Monitor by TLC; this method is slower than LHMDS but gentler).

-

Workup: Quench with saturated aqueous

or

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (LHMDS) | Enolization of aldehyde | The aldehyde protons are acidic. Switch to Protocol B (DBU) or use a non-nucleophilic base like NaH (though LHMDS is usually better than NaH). |

| Poor E/Z Ratio | Kinetic trapping | If using LHMDS, keep at -78°C longer, then warm very slowly.[1] If using DBU, increase reaction time to allow equilibration.[1] |

| No Reaction (DBU) | Low acidity / Sterics | The phosphonate pKa is borderline for DBU in some solvents. Add 1.5 equiv LiCl (essential for coordination) or switch to THF solvent.[1] |

| Product Decomposition | Desulfonylation | Vinyl sulfones are Michael acceptors.[1][4] Avoid nucleophilic quenches (amines).[1] Use acidic/neutral workup. |

Decision Logic (Workflow)

Figure 2: Decision Matrix for selecting the optimal base.

References

-

Wnuk, S. F., et al. "Studies toward the Synthesis of

-Fluorinated Phosphonates via Tin-Mediated Cleavage."[1] Journal of Organic Chemistry, 2002.- Context: Establishes the reactivity of sulfonyl phosphon

-

Blanchet, J. , et al. "Julia-Kocienski Olefination: A Key Reaction for the Synthesis of Macrolides."[1] Chemical Reviews, 2010.

- Context: Comprehensive review of sulfone-mediated olefinations, comparing base effects on stereochemistry.

-

Prakash, G. K. S. , & Hu, J. "Fluorobis(phenylsulfonyl)methane: A Chemical Chameleon."[1] Accounts of Chemical Research, 2007.

- Context: Discusses the acidity of -fluoro-sulfonyl methanes and base selection (DBU vs. NaH/LHMDS).

-

Bilska-Markowska, M. "Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds."[5] Organic & Biomolecular Chemistry, 2023.[1][5]

-

Context: Recent review on HWE protocols specifically for fluorinated reagents.[1]

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields with Diethyl Fluoro(phenylsulfonyl)methylphosphonate

Topic: Optimization and Troubleshooting of Horner-Wadsworth-Emmons (HWE) Olefinations using the McCarthy-Matthews Reagent.

Reagent ID: Diethyl fluoro(phenylsulfonyl)methylphosphonate [PhSO₂CFP(O)(OEt)₂]

Target Product:

Part 1: The Core Directive – Technical Analysis

Welcome to the Advanced Application Support Center. You are likely here because your reaction with diethyl fluoro(phenylsulfonyl)methylphosphonate yielded a complex mixture, recovered starting material, or a "black tar" instead of the desired crystalline vinyl sulfone.

This reagent is a "loaded spring." It possesses three electron-withdrawing groups (Sulfonyl, Phosphonyl, Fluoro) on a single carbon. While this makes the

This guide moves beyond standard protocols to address the causality of failure .